1-Ethyl-4-isobutylbenzene
Overview
Description
"1-Ethyl-4-isobutylbenzene" is a compound of interest in various chemical research fields due to its unique structural features. Although specific studies on 1-Ethyl-4-isobutylbenzene are limited, research on similar compounds provides insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds related to 1-Ethyl-4-isobutylbenzene often involves reactions like the Sonogashira C—C coupling reaction, followed by a reduction process using hydrazine as the reducing agent and Pd/C as the catalyst (Hou Hao-qing, 2008). Additionally, the synthesis of sterically hindered benzene derivatives can be achieved through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Shigeru Sasaki, Yoshihiro Tanabe, Masaaki Yoshifuji, 1999).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, reveal significant details about the bonding angles and electron distribution within molecules. For example, studies on related compounds show unusually large bond angles around phosphorus atoms, which could provide insights into the structural characteristics of 1-Ethyl-4-isobutylbenzene derivatives (Shigeru Sasaki, Yoshihiro Tanabe, Masaaki Yoshifuji, 1999).
Chemical Reactions and Properties
The chemical behavior of compounds structurally similar to 1-Ethyl-4-isobutylbenzene often involves reactions such as the [2e + 4e] cross-cycloaddition, demonstrating the potential for diverse chemical transformations (A. Maroulis, D. Arnold, 1979). These reactions are pivotal for synthesizing complex molecular structures.
Physical Properties Analysis
The study of physical properties, such as crystal structure and melting points, provides insights into the stability and phase behavior of compounds. For example, crystals of 1,4-diethyl- and 1,2-diethylbenzene, related to 1-Ethyl-4-isobutylbenzene, show specific packing patterns in their crystal structures (D. Yufit, 2013).
Chemical Properties Analysis
The chemical properties of benzene derivatives, including reactivity and interaction with other molecules, can be inferred from studies on similar molecules. For instance, the experimental electron density distribution in complexes involving benzene derivatives highlights the electrostatic nature of certain bonds, which may be relevant to understanding 1-Ethyl-4-isobutylbenzene's chemical behavior (R. Bianchi, A. Forni, T. Pilati, 2003).
Scientific research applications
Green Chemistry Applications
1-Ethyl-4-isobutylbenzene and its derivatives demonstrate potential in green chemistry, particularly in the synthesis of biaryls through Suzuki coupling reactions. This process, often utilized in pharmaceutical chemistry, aims to develop more environmentally friendly and cost-effective methods, as highlighted in the synthesis of ethyl (4-phenylphenyl)acetate, a precursor with anti-arthritic properties (Costa et al., 2012).
Catalytic and Chemical Reactions
The chemical behavior of 1-Ethyl-4-isobutylbenzene under different conditions has been widely studied. For instance, its reactions over various catalysts, such as silica-alumina and molecular sieves, provide insights into isomerization and transethylation processes (Csicsery & Hickson, 1970). The compound's different conformers have also been characterized, offering valuable information for physical chemistry and molecular structure studies (Churchill et al., 2010).
Oxidation Studies
Research on the oxidation of derivatives of 1-Ethyl-4-isobutylbenzene, such as 1-isopropyl- and 1-ethyl-4-methoxybenzenes, contributes significantly to our understanding of the kinetics of free-radical chain oxidation in liquid phases. These studies are crucial for developing new chemical synthesis processes (Zawadiak et al., 2003).
Material Science and Catalysis
The compound's behavior in material science and catalysis has been explored, particularly its role in the hydrogenolysis and isomerization of alkylbenzenes over molybdena-alumina catalysts (Covini & Pines, 1965). Additionally, its involvement in the preparation of specific chemical compounds, as illustrated in the synthesis of ibuprofen and its precursors, is an area of significant research interest (Cuesta & Meneses, 2015).
Recovery and Conversion Techniques
Efforts in recovering and converting by-products from industrial processes, such as transforming 4-(2-Methylallyl)benzene-1,2-diol into 4-isobutylbenzene-1,2-diol, are also part of the research landscape. Such processes emphasize the importance of resource efficiency and waste minimization (Xian-fu, 2013).
properties
IUPAC Name |
1-ethyl-4-(2-methylpropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHWAAZOTFVMKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341920 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-isobutylbenzene | |
CAS RN |
100319-40-2 | |
Record name | 1-Ethyl-4-isobutylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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